molecular formula C24H24N4O3S B490198 N-(2-furoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea CAS No. 573975-67-4

N-(2-furoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea

Cat. No.: B490198
CAS No.: 573975-67-4
M. Wt: 448.5g/mol
InChI Key: LEHPHUZOYPVZPJ-UHFFFAOYSA-N
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Description

N-(2-furoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a furan ring, a piperazine ring, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methylbenzoyl chloride with piperazine to form 4-(2-methylbenzoyl)piperazine.

    Coupling with Phenyl Isothiocyanate: The next step involves the reaction of 4-(2-methylbenzoyl)piperazine with phenyl isothiocyanate to form the intermediate compound.

    Cyclization with Furan-2-carboxylic Acid: The final step involves the cyclization of the intermediate compound with furan-2-carboxylic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-furoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2-furoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-furoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea is unique due to its combination of a furan ring, a piperazine ring, and a benzoyl group, which imparts distinct pharmacological properties. Its ability to inhibit acetylcholinesterase and provide neuroprotection makes it a promising candidate for further research in medicinal chemistry and pharmacology .

Properties

CAS No.

573975-67-4

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5g/mol

IUPAC Name

N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C24H24N4O3S/c1-17-5-2-3-6-20(17)23(30)28-14-12-27(13-15-28)19-10-8-18(9-11-19)25-24(32)26-22(29)21-7-4-16-31-21/h2-11,16H,12-15H2,1H3,(H2,25,26,29,32)

InChI Key

LEHPHUZOYPVZPJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CO4

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CO4

Origin of Product

United States

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